2-(2-Cyanoethylamino)-2-methylpropanoic acid
Overview
Description
2-(2-Cyanoethylamino)-2-methylpropanoic acid is an organic compound that features both a nitrile group (-C≡N) and a carboxylic acid group (-COOH)
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of amino acid functionalised 2′-amino-lna derivatives . These derivatives have shown a marked increase in thermal stability when binding to DNA/RNA complements .
Mode of Action
It’s known that the nitrogen in the 2′-position of 2′-amino-lna monomers provides an excellent handle for functionalisation . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might interact with its targets by forming bonds that enhance stability.
Biochemical Pathways
It’s known that similar compounds play a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that modifications of nucleotide building blocks may increase the stability towards nuclease degradation, affinity for complementary strands, potency, and biodistribution of therapeutic oligonucleotides .
Result of Action
Similar compounds have shown to induce a marked increase in thermal stability when binding to dna/rna complements . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Therefore, the aqueous environment could potentially influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid typically involves the reaction of 2-cyanoethylamine with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Esters or amides.
Scientific Research Applications
2-(2-Cyanoethylamino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetic acid: Contains a nitrile and a carboxylic acid group but lacks the amino and methyl groups.
2-(2-Cyanoethyl)phthalimide: Contains a nitrile group and a phthalimide moiety.
Phenylboronic acid: Contains a boronic acid group and a phenyl group, used in organic synthesis and drug design.
Uniqueness
2-(2-Cyanoethylamino)-2-methylpropanoic acid is unique due to the presence of both an amino group and a nitrile group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
2-(2-cyanoethylamino)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,6(10)11)9-5-3-4-8/h9H,3,5H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMPLVCKLEQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544793 | |
Record name | N-(2-Cyanoethyl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170123-25-8 | |
Record name | N-(2-Cyanoethyl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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